molecular formula C18H22BrN3O B13343087 (1S,1'R,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine

(1S,1'R,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine

Cat. No.: B13343087
M. Wt: 376.3 g/mol
InChI Key: NYMXIKPEDWDOQL-UYJHFMRCSA-N
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Description

(1S,1’R,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,1’R,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine typically involves multiple steps, including the formation of the dispiro structure and the introduction of functional groups. Common reagents used in these reactions include brominating agents, methoxy donors, and methylating agents. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems for precise control of reaction conditions. Techniques such as flash column chromatography and supercritical fluid chromatography (SFC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,1’R,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing the bromine atom with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures and solvents to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(1S,1’R,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,1’R,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,1’R,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine apart from similar compounds is its unique dispiro structure and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22BrN3O

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C18H22BrN3O/c1-11-16(20)22-18(21-11)15-9-13(19)4-3-12(15)10-17(18)7-5-14(23-2)6-8-17/h3-4,9,14H,5-8,10H2,1-2H3,(H2,20,22)/t14?,17?,18-/m0/s1

InChI Key

NYMXIKPEDWDOQL-UYJHFMRCSA-N

Isomeric SMILES

CC1=N[C@@]2(C3=C(CC24CCC(CC4)OC)C=CC(=C3)Br)N=C1N

Canonical SMILES

CC1=NC2(C3=C(CC24CCC(CC4)OC)C=CC(=C3)Br)N=C1N

Origin of Product

United States

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